acetic acid,(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Arginine acetate is a salt formed from the amino acid L-arginine and acetic acid. L-Arginine is an essential amino acid that plays a crucial role in various physiological processes, including protein synthesis, nitric oxide production, and immune function. Acetic acid is a simple carboxylic acid known for its role in vinegar. The combination of these two compounds results in L-Arginine acetate, which has unique properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Arginine acetate can be synthesized by reacting L-arginine with acetic acid in an aqueous solution. The reaction typically involves dissolving equimolar amounts of L-arginine and acetic acid in water, followed by slow evaporation to obtain the crystalline form of L-Arginine acetate . The reaction can be represented as follows:
L-Arginine+Acetic Acid→L-Arginine Acetate
Industrial Production Methods
In industrial settings, the production of L-Arginine acetate may involve more advanced techniques such as fermentation using genetically engineered microorganisms. For example, Escherichia coli can be metabolically engineered to enhance the production of L-arginine, which can then be reacted with acetic acid to form L-Arginine acetate .
Chemical Reactions Analysis
Types of Reactions
L-Arginine acetate undergoes various chemical reactions, including:
Oxidation: L-Arginine can be oxidized to form nitric oxide, a critical signaling molecule in the body.
Reduction: Reduction reactions involving L-Arginine acetate are less common but can occur under specific conditions.
Substitution: L-Arginine acetate can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric oxide synthase enzymes.
Reduction: Reducing agents such as sodium borohydride can be used under controlled conditions.
Substitution: Strong nucleophiles like hydroxide ions can facilitate substitution reactions.
Major Products Formed
Oxidation: Nitric oxide and citrulline.
Reduction: Reduced forms of L-Arginine derivatives.
Substitution: Various substituted arginine derivatives depending on the nucleophile used.
Scientific Research Applications
L-Arginine acetate has numerous applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Plays a role in studying cellular metabolism and signaling pathways.
Industry: Utilized in the formulation of dietary supplements and pharmaceuticals.
Mechanism of Action
L-Arginine acetate exerts its effects primarily through the production of nitric oxide, a potent vasodilator. Nitric oxide is synthesized from L-arginine by the enzyme nitric oxide synthase. This process involves the oxidation of L-arginine to produce nitric oxide and citrulline. Nitric oxide then activates the enzyme guanylate cyclase, leading to the production of cyclic guanosine monophosphate (cGMP), which causes vasodilation and improved blood flow .
Comparison with Similar Compounds
Similar Compounds
L-Citrulline: Another amino acid involved in the nitric oxide cycle.
L-Ornithine: A precursor in the urea cycle and involved in arginine metabolism.
Agmatine: A derivative of L-arginine with potential neuroprotective effects.
Uniqueness of L-Arginine Acetate
L-Arginine acetate is unique due to its dual role in providing both L-arginine and acetic acid. This combination enhances its solubility and bioavailability, making it more effective in certain applications compared to other similar compounds.
Properties
IUPAC Name |
acetic acid;2-amino-5-(diaminomethylideneamino)pentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4O2.C2H4O2/c7-4(5(11)12)2-1-3-10-6(8)9;1-2(3)4/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H3,(H,3,4) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZBJWQQAAQSQPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C(CC(C(=O)O)N)CN=C(N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.